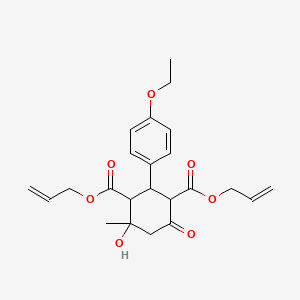
Diallyl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-BIS(PROP-2-EN-1-YL) 2-(4-ETHOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as alkenes, ethers, hydroxyls, and carboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BIS(PROP-2-EN-1-YL) 2-(4-ETHOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE typically involves multi-step organic reactions. One possible route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the ethoxyphenyl group: This step may involve a Friedel-Crafts alkylation reaction.
Hydroxylation and methylation: These functional groups can be introduced through selective oxidation and methylation reactions.
Carboxylation: The carboxylate groups can be introduced via carboxylation reactions using carbon dioxide or other carboxylating agents.
Allylation: The prop-2-en-1-yl groups can be introduced through allylation reactions using allyl halides and suitable bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-BIS(PROP-2-EN-1-YL) 2-(4-ETHOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The alkenes can undergo addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols can be used for substitution reactions.
Addition: Halogens (e.g., bromine), hydrogen gas with a catalyst (e.g., palladium on carbon), and other electrophiles can be used for addition reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted derivatives.
Addition: Formation of dihaloalkanes, alkanes, or other addition products.
Scientific Research Applications
1,3-BIS(PROP-2-EN-1-YL) 2-(4-ETHOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and functional groups.
Materials Science: Use in the synthesis of novel polymers and materials with specific properties.
Organic Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1,3-BIS(PROP-2-EN-1-YL) 2-(4-ETHOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-BIS(PROP-2-EN-1-YL) 2-(4-METHOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE: Similar structure with a methoxy group instead of an ethoxy group.
1,3-BIS(PROP-2-EN-1-YL) 2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE: Similar structure with a fluorophenyl group instead of an ethoxyphenyl group.
Uniqueness
1,3-BIS(PROP-2-EN-1-YL) 2-(4-ETHOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE is unique due to the presence of the ethoxyphenyl group, which may impart different chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C23H28O7 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
bis(prop-2-enyl) 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C23H28O7/c1-5-12-29-21(25)19-17(24)14-23(4,27)20(22(26)30-13-6-2)18(19)15-8-10-16(11-9-15)28-7-3/h5-6,8-11,18-20,27H,1-2,7,12-14H2,3-4H3 |
InChI Key |
ZVCQMZVSCUJDOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OCC=C)(C)O)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















